molecular formula C18H20N4O2 B5637171 N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide

N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide

Cat. No. B5637171
M. Wt: 324.4 g/mol
InChI Key: AQSGFUFUUKTFDD-UHFFFAOYSA-N
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Description

The chemical compound “N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide” is a member of the class of compounds known for incorporating both quinoline and oxadiazole moieties. These structural elements are prevalent in molecules exhibiting a broad range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The combination of quinoline and oxadiazole structures is of significant interest in medicinal chemistry due to their potential biological activities and their role as surrogates or bioisosteres for various functional groups like carboxylic acids, esters, and carboxamides.

Synthesis Analysis

The synthesis of compounds containing the quinoline and oxadiazole rings often involves strategic methodologies that allow for the introduction of diverse substituents, aiming to explore the pharmacological potential of these moieties. A common approach for the synthesis includes the use of starting materials that readily incorporate the desired structural features through cyclization reactions, NMR, and Mass spectral data for structural confirmation (Kethireddy et al., 2017).

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazoles can vary widely depending on the specific compound and its biological target. For example, some 1,3,4-oxadiazoles have been found to exhibit anti-inflammatory and analgesic activities, potentially related to the suppression of prostaglandin biosynthesis from arachidonic acid by inhibiting the enzyme prostaglandin endoperoxidase .

Safety and Hazards

The safety and hazards of 1,3,4-oxadiazoles can vary widely depending on the specific compound. For example, N-(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl ethanamine is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .

Future Directions

The future directions for research on 1,3,4-oxadiazoles are promising. They have been successfully utilized in various applications and have shown potential as high-energy molecules, ionic salts, and pharmaceutical compounds . Further refinement of 1,3,4-oxadiazole as anti-infective agents is a valuable direction for future research .

properties

IUPAC Name

N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,6-trimethylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-5-15-21-22-16(24-15)9-19-18(23)17-11(3)12(4)20-14-7-6-10(2)8-13(14)17/h6-8H,5,9H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSGFUFUUKTFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CNC(=O)C2=C3C=C(C=CC3=NC(=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide

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